molecular formula C11H17ClN2O3S B6639099 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene

Cat. No.: B6639099
M. Wt: 292.78 g/mol
InChI Key: BFLWGMDWYUCTSY-UHFFFAOYSA-N
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Description

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene is an organic compound with a complex structure that includes a chloro group, a dimethylsulfamoylamino group, and an ethoxy group attached to a benzene ring

Properties

IUPAC Name

2-chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3S/c1-4-17-11-6-5-9(7-10(11)12)8-13-18(15,16)14(2)3/h5-7,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLWGMDWYUCTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNS(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzene with dimethylsulfamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-fluorobenzene
  • 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-methoxybenzene

Uniqueness

2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from similar compounds and may confer specific properties and applications.

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